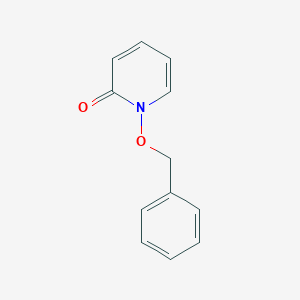

1-(benzyloxy)-2(1H)-pyridinone

Description

Overview of 2(1H)-Pyridone Scaffolds in Modern Chemical Research

The 2(1H)-pyridone core is a six-membered aromatic ring containing a nitrogen atom and a carbonyl group at the 2-position. This structural motif is found in numerous natural products and has been successfully incorporated into a variety of synthetic molecules with significant biological activities.

Pyridones are broadly classified based on the position of the carbonyl group, with 2-pyridones and 4-pyridones being the most common isomers. A key characteristic of 2(1H)-pyridone is its existence in a tautomeric equilibrium with its aromatic alcohol form, 2-hydroxypyridine (B17775). synthasite.com

The equilibrium between the lactam (2(1H)-pyridone) and lactim (2-hydroxypyridine) forms is a crucial aspect of its chemistry. While both tautomers can exist, the 2(1H)-pyridone form is generally the predominant species in both the solid state and in most solvents. synthasite.com This preference is influenced by factors such as solvent polarity, with polar solvents favoring the more polar pyridone form. This tautomerism has significant implications for the reactivity and intermolecular interactions of the pyridone ring.

| Tautomeric Form | Structural Features | Predominance |

| 2(1H)-Pyridone (Lactam) | Amide-like functionality within the ring | Generally the major tautomer in solid and solution phases. synthasite.com |

| 2-Hydroxypyridine (Lactim) | Aromatic pyridine (B92270) ring with a hydroxyl substituent | Favored in non-polar solvents. |

The strategic importance of the 2(1H)-pyridinone core in chemical research, particularly in drug discovery, is multifaceted. Its unique structural and electronic properties make it a highly desirable "privileged scaffold."

One of the key attributes of the 2(1H)-pyridinone moiety is its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen). This dual functionality allows it to form specific and strong interactions with biological targets such as enzymes and receptors.

Furthermore, the 2(1H)-pyridinone ring is considered a bioisostere for several common functional groups, including amides, phenols, and pyrimidines. Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The ability of the pyridone core to mimic these groups while offering a different set of physicochemical properties makes it an invaluable tool for drug design.

The versatility of the pyridone scaffold is further enhanced by the ease with which it can be functionalized at various positions on the ring, allowing for the systematic exploration of structure-activity relationships (SAR).

Structural Classification and Tautomeric Equilibrium of Pyridones

Rationale for Academic Research Focus on 1-(Benzyloxy)-2(1H)-pyridinone and its Derivatives

The introduction of a benzyloxy group at the 1-position of the 2(1H)-pyridinone ring, to form this compound, bestows upon the parent scaffold a unique set of properties that have driven its investigation in academic research.

The benzyloxy group serves multiple roles. Firstly, it acts as a protecting group for the pyridone nitrogen, which can be crucial in multi-step syntheses. This protection allows for selective reactions at other positions of the heterocyclic ring. The benzyl (B1604629) group can often be removed under relatively mild conditions, such as catalytic hydrogenolysis, to yield the N-unsubstituted pyridone if desired. nih.gov

Secondly, and more importantly from a medicinal chemistry perspective, the benzyloxy moiety itself can contribute to the biological activity of the molecule. The lipophilic nature of the benzyl group can enhance membrane permeability and influence the pharmacokinetic profile of the compound. Moreover, the aromatic ring of the benzyloxy group can engage in π-π stacking and other non-covalent interactions with biological targets, potentially increasing binding affinity and potency.

Research has demonstrated that derivatives of this compound exhibit a wide range of biological activities. For instance, novel 5-(benzyloxy)pyridin-2(1H)-one derivatives have been synthesized and identified as potent inhibitors of the c-Met proto-oncogene, a key target in cancer therapy. In these studies, the benzyloxy group was a key structural feature for achieving high inhibitory potency.

Furthermore, this compound and its analogues serve as versatile intermediates for the synthesis of more complex molecular architectures. They have been utilized in the preparation of chelating agents, such as derivatives of 3,2-hydroxypyridinone (HOPO), which have applications in areas like iron chelation therapy. nih.govgoogle.com The strategic placement of the benzyloxy group facilitates the construction of these intricate molecules.

The following table summarizes some of the research findings on derivatives of this compound, highlighting the diversity of their applications and biological targets.

| Derivative Class | Research Focus | Key Findings |

| 5-(Benzyloxy)pyridin-2(1H)-ones | Anticancer Agents (c-Met inhibitors) | Potent inhibition of c-Met kinase with IC50 values in the nanomolar range. |

| 3-(Benzyloxy)-2-pyridinone Functional Linkers | Synthesis of Chelating Agents (HOPO) | Serve as key building blocks for constructing multidentate ligands for metal chelation. nih.gov |

| 3-(Benzyloxy)-2-methyl-4(1H)-pyridinones | Antimalarial and Antiproliferative Agents | Derivatives have shown promising activity against malaria parasites and cancer cell lines. nih.gov |

| 4-(Benzyloxy)-2(1H)-pyridone Derivatives | Antimicrobial Agents | Exhibit activity against various bacterial and fungal strains. |

Structure

3D Structure

Properties

CAS No. |

5280-02-4 |

|---|---|

Molecular Formula |

C12H11NO2 |

Molecular Weight |

201.22 g/mol |

IUPAC Name |

1-phenylmethoxypyridin-2-one |

InChI |

InChI=1S/C12H11NO2/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10H2 |

InChI Key |

XPXARICFNFFNEK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CON2C=CC=CC2=O |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=CC=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies for 1 Benzyloxy 2 1h Pyridinone and Its N Substituted Derivatives

Direct Synthesis of the 1-(Benzyloxy)-2(1H)-pyridinone Core

The formation of the foundational this compound structure can be achieved through several synthetic strategies. These methods focus on constructing the heterocyclic ring with the desired benzyloxy group already in place.

O-to-N Migratory Rearrangement Protocols

A notable method for the synthesis of N-alkylated pyridones involves an O- to N-alkyl migratory rearrangement. This transformation allows for the formation of N-alkylated pyridones, which are prevalent structures in many natural products and pharmaceutical agents. scholaris.ca One study reports the synthesis of N-alkylated pyridones via an O- to N-alkyl group migration that occurs under transition metal-free conditions. researchgate.net In a specific example of a related rearrangement, the synthesis of 1-allyl-3-(benzyloxy)pyridin-2(1H)-one was achieved by heating a solution of O-allyl-3-(benzyloxy)-2-pyridone with a palladium chloride catalyst. nih.gov

Condensation-Based Synthetic Routes to Related Pyridinones

Condensation reactions provide a powerful and versatile approach to constructing the pyridinone core. These methods often involve the reaction of a pyrone derivative with an amine, leading to the formation of the corresponding N-substituted pyridinone.

For instance, 3-benzyloxy-2-methyl-4-pyrone can be condensed with primary amines such as 1,3-diaminopropane (B46017) or ethanediamine in the presence of sodium hydroxide (B78521) to yield the corresponding (3'-aminopropyl)- or (3'-aminoethyl)-3-benzyloxy-2-methyl-4-pyridinone derivatives. mdpi.com Similarly, reacting 3-benzyloxy-4-pyrone with a primary amine in the presence of a base like sodium hydroxide in a methanol-water solution is a general method for synthesizing 3-hydroxy-4(1H)-pyridinone moieties after deprotection. google.com The synthesis of 5-benzyloxy-2-(hydroxymethyl)-pyridin-4(1H)-one is achieved by reacting 5-(benzyloxy)-2-(hydroxymethyl)-4H-pyran-4-one with an aqueous ammonia (B1221849) solution under reflux, which proceeds through a Michael addition, ring opening/closure, and dehydration sequence. rsc.org

Strategic N-Functionalization of 3-Benzyloxy-2(1H)-pyridinone Analogues

Once the pyridinone core is established, further diversity can be introduced through N-functionalization. Alkylation reactions are a primary method for attaching various substituents to the nitrogen atom of the pyridinone ring.

Alkylation Reactions for Diverse N-Substituent Introduction

The 3-benzyloxy protected derivative of 2,3-dihydroxypyridine (B124209) undergoes facile alkylation at room temperature with a range of functionalized alkyl halides, producing good yields. nih.govresearchgate.net This reactivity allows for the preparation of numerous linkers that enable the attachment of 3,2-hydroxypyridinone (HOPO) moieties to different molecular scaffolds. nih.gov

The introduction of various aliphatic and unsaturated chains at the nitrogen position has been successfully demonstrated. For example, 1-allyl-3-(benzyloxy)pyridin-2(1H)-one can be synthesized by reacting 3-(benzyloxy)pyridin-2(1H)-one with allyl bromide. nih.gov Similarly, the use of 11-bromoundec-1-ene as the alkylating agent yields 3-(benzyloxy)-1-(undec-10-enyl)pyridin-2(1H)-one. nih.gov The introduction of a propynyl (B12738560) group is also achievable, with 3-(benzyloxy)-1-(prop-2-ynyl)pyridin-2(1H)-one being formed from the reaction with propargyl bromide. nih.gov

Table 1: Synthesis of N-Substituted 3-(Benzyloxy)pyridin-2(1H)-ones nih.gov

| N-Substituent | Alkylating Agent | Yield |

| Allyl | Allyl bromide | 88% |

| Undec-10-enyl | 11-bromoundec-1-ene | Not specified |

| Prop-2-ynyl | Propargyl bromide | 81% |

Functionalized linkers containing ester and amide groups can also be incorporated onto the pyridinone nitrogen. The synthesis of ethyl 2-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)acetate is accomplished by treating 3-(benzyloxy)pyridin-2(1H)-one with sodium hydride followed by ethyl bromoacetate (B1195939), resulting in a 93% yield. nih.gov A similar reaction using tert-butyl bromoacetate and KF/Al2O3 as the base gives tert-butyl 2-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)acetate in 73% yield. nih.gov

For the introduction of an aminopropyl linker, a two-step process is often employed. First, 3-(benzyloxy)pyridin-2(1H)-one is reacted with N-(3-bromopropyl)phthalimide to give 2-(3-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)isoindoline-1,3-dione. nih.gov Subsequent treatment of this phthalimide-protected intermediate with aqueous methylamine (B109427) removes the protecting group to yield 1-(3-aminopropyl)-3-(benzyloxy)pyridin-2(1H)-one. nih.gov

Table 2: Synthesis of N-Functionalized 3-(Benzyloxy)pyridin-2(1H)-ones nih.gov

| N-Substituent | Reagents | Yield |

| Ethyl acetate | 1. NaH, 2. Ethyl bromoacetate | 93% |

| tert-Butyl acetate | KF/Al2O3, tert-butyl bromoacetate | 73% |

| 3-Aminopropyl | 1. N-(3-bromopropyl)phthalimide, 2. 40% aq. CH3NH2 | Not specified |

Phosphonate (B1237965) and Carbamate (B1207046) Derivatization Strategies

The introduction of phosphonate and carbamate moieties onto pyridinone-related structures is a key strategy for modifying their chemical properties. While direct derivatization of this compound is a specific application, broader methodologies illustrate the chemical principles involved.

Phosphonate groups, particularly as phosphonic acids, are valuable for their ability to bind to metal oxide surfaces, an essential feature in the development of dye-sensitized photoelectrosynthesis cells. nih.gov The synthesis of phosphonate-derivatized bipyridines, which share a pyridine-based core, provides a template for these transformations. One efficient method involves the synthesis of 4,4'-bis(diethylphosphonomethyl)-2,2'-bipyridine. nih.gov A related approach has been used to create γ-borono phosphonates, designed as analogs of the natural product fosmidomycin. acs.org This synthesis involves the substitution on a trifluoroborate salt with dibenzyl phosphonate, followed by deprotection of the phosphonate esters using boron trichloride (B1173362) to yield the desired γ-borono phosphonate. acs.org

Carbamate derivatization is another important functionalization pathway. For instance, the synthesis of tert-butyl benzyloxy(3-(3-(benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)carbamate has been achieved by reacting 3-(benzyloxy)pyridin-2(1H)-one with tert-butyl benzyloxy(3-bromopropyl)carbamate. nih.gov This reaction demonstrates the N-alkylation of a protected 3-hydroxy-2-pyridinone to introduce a carbamate-containing side chain, yielding the target compound as a light brown oil in 86% yield. nih.gov

Protecting Group Manipulation: Benzyl (B1604629) Ether Cleavage via Catalytic Hydrogenolysis

The benzyl ether in this compound serves as a crucial protecting group for the N-hydroxy functionality. Its removal is a critical step in many synthetic sequences, and catalytic hydrogenolysis is a primary method for this deprotection. organic-chemistry.org This process typically involves reacting the substrate with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). organic-chemistry.orgatlanchimpharma.com

The efficiency of benzyl ether hydrogenolysis is highly dependent on the choice of catalyst and solvent. atlanchimpharma.com While palladium is the preferred metal to avoid the reduction of the pyridinone ring, which can occur with platinum or rhodium, Pearlman's catalyst (20% Pd(OH)₂/C) is also highly effective. atlanchimpharma.com The reaction rate is significantly influenced by the solvent, with efficiency increasing in the order of toluene (B28343) < methanol (B129727) < ethanol (B145695) << acetic acid < tetrahydrofuran (B95107) (THF). atlanchimpharma.com The addition of a strong acid or the use of acetic acid as a solvent can facilitate the debenzylation by protonating the ether oxygen. atlanchimpharma.com

An example of this deprotection is seen in the synthesis of 3-[4-(1,6-dihydro-6-oxo-2-pyridinyl)-4-hydroxybutyl]-1-methyl-2(1H)-pyridinone. acs.org The precursor, which contains a benzyloxy-substituted pyridine (B92270) moiety, is stirred with 10% Pd/C in ethanol under a hydrogen atmosphere to cleave the benzyl ether, yielding the final product. acs.org However, a significant drawback of catalytic hydrogenolysis is its poor functional group compatibility; it is often incompatible with other reducible groups like alkenes, alkynes, and azides. orgsyn.orgmpg.de This limitation has spurred the development of alternative, milder debenzylation methods, such as visible-light-mediated oxidative cleavage. orgsyn.orgmpg.de

Table 1: Conditions for Catalytic Hydrogenolysis of Benzyl Ethers

| Catalyst | Common Solvents | Notes | Source(s) |

| 10% Palladium on Carbon (Pd/C) | Ethanol, Methanol, Tetrahydrofuran (THF), Acetic Acid | Most common and versatile catalyst. atlanchimpharma.com Solvent choice significantly impacts reaction rate. atlanchimpharma.com | atlanchimpharma.comacs.org |

| 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst) | Ethanol, Ethyl Acetate | Often more effective and less prone to causing ring hydrogenation than Pd/C. atlanchimpharma.com | atlanchimpharma.com |

Multi-Component and Cascade Reaction Approaches to Pyridinone Frameworks

The construction of the pyridinone core itself can be achieved through elegant and efficient multi-component and cascade reactions, which build molecular complexity in a single operation.

Pyridinone Ring Formation through Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools for forming six-membered rings, including the pyridinone skeleton. nih.govresearchgate.net The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example. acsgcipr.org Inverse electron-demand Diels-Alder reactions are particularly successful for synthesizing pyridines, where an electron-poor diene (like a 1,2,4-triazine) reacts with a dienophile. acsgcipr.org The initial cycloadduct often extrudes a small molecule such as N₂ to form a tetrahydropyridine, which then aromatizes to the pyridine ring. acsgcipr.org

Transition metal-catalyzed [2+2+2] cycloadditions offer another versatile route. nih.govresearchgate.net These reactions can construct pyridine rings by combining two alkyne molecules and a nitrile. researchgate.net This method is notable for its ability to control the substitution pattern and even introduce chirality when a chiral catalyst is used. nih.govresearchgate.net Furthermore, a selective [4+2] cycloaddition between bicyclic thiazolo-2-pyridones and arynes has been developed to create structurally complex, sp³-rich scaffolds. acs.org This reaction's selectivity was achieved by oxidizing the C2–C3 bond of the thiazolino-2-pyridone, which reduces the nucleophilicity of the sulfide (B99878) and favors the cycloaddition across the 2-pyridone ring. acs.org

One-Pot Synthetic Strategies for Related Pyridinones

One-pot multi-component reactions (MCRs) provide a highly efficient pathway to substituted pyridinones and related heterocycles by combining three or more starting materials in a single reaction vessel. nih.govmdpi.com A notable example is the one-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives. nih.gov This reaction combines Meldrum's acid, a benzaldehyde (B42025) derivative, methyl acetoacetate, and ammonium (B1175870) acetate, using SiO₂-Pr-SO₃H as an efficient, reusable catalyst under solvent-free conditions. nih.gov This approach is valued for its high yields, short reaction times, and environmentally benign nature. nih.gov

Another strategy involves the lanthanum triflate-catalyzed three-component synthesis of bioactive tetrahydropyrimidinecarboxamide derivatives, which share a similar heterocyclic core. rsc.org This protocol demonstrates operational simplicity and high yields without the need for column chromatography for purification. rsc.org Similarly, pyrazoline derivatives have been synthesized via a one-pot, three-component reaction, showcasing the broad applicability of MCRs in heterocyclic chemistry. ekb.eg

Utilization of Activated Intermediates for Coupling Reactions

The synthesis of substituted pyridinones often relies on the generation and subsequent reaction of activated intermediates. Palladium-catalyzed C-H activation is a prominent strategy for the selective olefination and arylation of N-substituted pyridones. snnu.edu.cn These reactions can proceed at either the C3 or C5 position, with selectivity controlled by the reaction conditions and the specific oxidant used (e.g., Cu(OAc)₂ or AgOAc). snnu.edu.cn

Another approach involves the trapping of in-situ generated active intermediates. For example, N-propargyl enaminones can undergo a base-promoted 7-exo-dig cyclization to form 1,4-oxazepine (B8637140) intermediates, which can then be trapped with various electrophiles to yield substituted pyridines. organic-chemistry.org The development of N-alkenyl-2-pyridones from 2-halopyridinium salts represents another pathway that circumvents common issues like mixed N- and O-alkylation. uiowa.edu Furthermore, Sonogashira coupling followed by TMS deprotection has been used to create acetylene-activated intermediates, which are valuable for further synthetic manipulations. diva-portal.org

Enantioselective Synthesis Approaches for Substituted Pyridinones

The development of enantioselective methods for synthesizing substituted pyridinones is of significant interest for producing chiral molecules. An iridium-catalyzed intermolecular asymmetric allylic amination has been developed to produce enantioenriched N-substituted 2-pyridone derivatives. nih.gov This protocol reacts various 2-hydroxypyridines with allylic carbonates, demonstrating good functional group tolerance and achieving high yields (up to 98%) and excellent enantioselectivity (up to 99% ee). nih.gov

Palladium catalysis has also been employed for the regio- and enantioselective allylic substitution of 2-pyridones with hydroxyl-containing allylic carbonates. rsc.org Using a palladium complex with a phosphoramidite (B1245037) ligand, this method provides rapid access to N-substituted 2-pyridones with complete regioselectivity and good to high enantioselectivities. rsc.org Additionally, an enantioselective ketene-imine cycloaddition method has been reported for the synthesis of optically active, highly substituted ring-fused 2-pyridinones. nih.govdiva-portal.org This reaction, proceeding between 2-alkyl-Δ²-thiazolines and Meldrum's acid derivatives, yields the desired 2-pyridones with excellent enantioselectivity when conducted in 1,2-dichloroethane (B1671644). nih.govdiva-portal.org

Table 2: Enantioselective Syntheses of Substituted Pyridinones

| Method | Catalyst/Reagents | Product Type | Yield | Enantiomeric Excess (ee) | Source(s) |

| Asymmetric Allylic Amination | Iridium Catalyst | N-Substituted 2-Pyridones | Up to 98% | Up to 99% | nih.gov |

| Asymmetric Allylic Substitution | Palladium Catalyst, Phosphoramidite Ligand | N-Substituted 2-Pyridones | Good to High | Good to High | rsc.org |

| Ketene-Imine Cycloaddition | HCl(g) or 1,2-dichloroethane (solvent) | Ring-Fused 2-Pyridones | Good | Excellent | nih.govdiva-portal.org |

Chemical Reactivity and Mechanistic Investigations of 1 Benzyloxy 2 1h Pyridinone Systems

Exploration of Regioselectivity and Chemoselectivity in Derivatization

The derivatization of 1-(benzyloxy)-2(1H)-pyridinone systems is characterized by notable regioselectivity and chemoselectivity, influenced by the electronic nature of the pyridone ring and the directing effects of substituents.

The presence of the benzyloxy group at the 1-position significantly influences the reactivity of the pyridone core. This group can act as a protecting group for the corresponding 1-hydroxy-2(1H)-pyridinone. The nitrogen atom of the pyridone ring is a primary site for alkylation reactions. For instance, 4-(benzyloxy)-2(1H)-pyridone can undergo selective nitrogen-alkylation with various benzyl (B1604629) halides.

The tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (B17775) (lactim) forms is a crucial factor in determining the regioselectivity of functionalization reactions. This equilibrium is influenced by solvent polarity, with polar solvents favoring the 2-pyridone form. This behavior directly impacts the outcome of synthetic transformations, guiding whether reactions occur at the nitrogen or oxygen atoms.

In the context of C-H functionalization, the electronic properties of the pyridone ring play a key role. Pyridones are considered π-deficient heterocycles, which typically require a directing group to facilitate C-H activation. researchgate.net This inherent electronic nature dictates the positions at which derivatization is most likely to occur.

Furthermore, the synthesis of functionalized masked 2-pyridones from 1,3-enynyl esters has been achieved through a sequential gold-catalyzed cycloisomerization and oxidative nitrogen insertion. acs.org This method demonstrates high regioselectivity in assembling these complex structures. acs.org For example, the reaction of simple monosubstituted 1,3-enynyl esters can lead to the formation of 2,4,6-trisubstituted masked 2-pyridone products, albeit sometimes with the formation of regioisomers. acs.org

The following table provides examples of derivatization reactions and their regioselective outcomes:

| Starting Material | Reagents and Conditions | Product | Regioselectivity |

| 4-(Benzyloxy)-2(1H)-pyridone | Benzyl halide, base | 1-Benzyl-4-(benzyloxy)-2(1H)-pyridone | N-alkylation |

| 1,3-Enynyl acetate | JohnPhosAu(CH3CN)SbF6, PIDA | 2,4,6-Trisubstituted masked 2-pyridone | C2, C4, C6 substitution |

| 2-Alkylpyridines | Morita–Baylis–Hillman carbonates | Allylated 2-alkylpyridines | C(sp3)–H allylation at the 2-alkyl group |

This table showcases the regioselectivity observed in different derivatization reactions of pyridinone systems.

Mechanistic Studies of Rearrangement and Cyclization Reactions

The this compound framework is amenable to various rearrangement and cyclization reactions, the mechanisms of which have been the subject of detailed investigation.

One notable reaction is the intramolecular 1,6-addition of an enolate to a 2-pyridone moiety. researchgate.net This process, which has been applied in the synthesis of lupin alkaloids, is a reversible nucleophilic addition. researchgate.net The stability of the enolate plays a crucial role, with less stabilized amide and lactam enolates readily forming five- and six-membered bicyclic or tricyclic products. researchgate.net In situ IR spectroscopy has been employed to identify and characterize competing side reactions. researchgate.net

Aza-Cope rearrangements have also been observed in the derivatization of pyridinone-related systems. For instance, the reaction of 2-alkylpyridines with Morita–Baylis–Hillman carbonates proceeds via a tandem nucleophilic substitution followed by an aza-Cope rearrangement to afford C(sp3)–H allylated products. beilstein-journals.org

Furthermore, the synthesis of quinolizinones from the reaction of pyridinones with alkynes, catalyzed by rhodium(III), involves a proposed mechanism of double C–H activation. uiowa.edu This transformation highlights the ability of the pyridinone system to undergo complex, metal-catalyzed cyclization cascades.

Mechanistic studies involving isotopically labeled compounds, such as ¹⁸O-labeling, have been instrumental in elucidating reaction pathways. For example, in the Pd(II)-catalyzed oxidative functionalization and cyclization of aldehydes, such labeling studies help to trace the origin of oxygen atoms in the final products. acs.org Deuterium-labeling experiments have also been used to confirm the mechanism of Michael addition and cyclization reactions in the synthesis of pyridones. researchgate.net

The following table summarizes key mechanistic features of rearrangement and cyclization reactions:

| Reaction Type | Key Mechanistic Feature | Experimental Evidence |

| Intramolecular 1,6-Addition | Reversible enolate addition | In situ IR spectroscopy |

| Aza-Cope Rearrangement | Tandem nucleopilic substitution | Product analysis |

| Rh(III)-Catalyzed Annulation | Double C-H activation | Proposed mechanism based on product structure |

| Pd(II)-Catalyzed Cyclization | Oxidative addition, reductive elimination | ¹⁸O-labeling studies |

| Michael Addition/Cyclization | Nucleophilic addition followed by cyclization | Deuterium-labeling experiments |

This table outlines the primary mechanistic pathways and the experimental techniques used to investigate them.

Catalytic Approaches to C-H Functionalization (e.g., Alkynylation)

Catalytic C-H functionalization represents a powerful strategy for the derivatization of this compound and related systems, enabling the direct introduction of new functional groups.

Palladium catalysis has been extensively explored for C-H functionalization reactions. nih.gov These reactions can proceed through various catalytic cycles, including Pd(0)/Pd(II) and Pd(II)/Pd(IV) pathways. nih.gov For π-deficient heterocycles like pyridones, a directing group strategy is often employed to achieve C-H activation. researchgate.net

Ruthenium(II) catalysts have also proven effective for C-H bond activation and functionalization. acs.org These catalysts can promote a range of transformations, expanding the toolkit for modifying the pyridinone core.

A significant advancement in this area is the palladium-catalyzed C2-selective C-H alkynylation of indoles bearing N-2-pyridinyl moieties as directing groups. researchgate.net This method allows for the highly regioselective introduction of an alkynyl group at the C2 position with excellent functional group tolerance. researchgate.net

The development of dual-ligand catalyst systems has addressed some of the challenges associated with the C-H functionalization of heteroarenes. researchgate.net For instance, a combination of a bidentate pyridine-pyridone ligand and a monodentate heterocycle substrate can promote the nondirected C-H olefination of heteroarenes, overcoming issues of poor reactivity and unproductive coordination. researchgate.net

The following table presents examples of catalytic C-H functionalization reactions:

| Catalyst System | Substrate | Functionalization | Key Feature |

| Palladium(II) | Indoles with N-2-pyridinyl directing group | C2-Alkynylation | High regioselectivity |

| Ruthenium(II) | General heterocycles | Various C-H functionalizations | Broad applicability |

| Dual-Ligand Palladium(II) | Heteroarenes | Nondirected C-H olefination | Overcomes poor reactivity |

| Rhodium(III) | Pyridinones | Annulation with alkynes | Double C-H activation |

This table highlights different catalytic systems and their applications in the C-H functionalization of pyridinone-related structures.

Stability and Reactivity Profiles in Synthetic Transformations

Pyridone derivatives generally exhibit good thermodynamic stability, with the lactam form (2(1H)-pyridone) being favored over the lactim form (2-hydroxypyridine) in both solid and solution states. researchgate.net This stability contributes to their favorable metabolic stability and water solubility, which are advantageous properties in medicinal chemistry. researchgate.net

The reactivity of the pyridone ring can be modulated by the substituents it bears. For example, the presence of an electron-withdrawing trifluoromethyl group can enhance metabolic resistance. The benzyloxy group itself imparts steric bulk and lipophilicity.

In synthetic transformations, this compound can participate in a variety of reactions, including:

Suzuki–Miyaura Cross-Coupling Reactions: Acting as a coupling partner with palladium catalysts to form carbon-carbon bonds.

Oxidation and Reduction Reactions: The pyridone ring can be oxidized to form quinones or reduced to yield hydroxylated derivatives.

Substitution Reactions: The benzyloxy group can be cleaved or substituted with other functional groups.

The stability of the compound under different reaction conditions is a key factor. For instance, the choice of base and solvent can influence the outcome of alkylation reactions, potentially leading to O-alkylation instead of the desired N-alkylation. uiowa.edu The development of synthetic methods that circumvent this issue, such as those starting from 2-halopyridinium salts, represents a significant improvement. uiowa.edu

The following table summarizes the reactivity profile of this compound:

| Reaction Type | Reagents/Conditions | Product Type |

| Suzuki–Miyaura Coupling | Palladium catalyst, boronic acid | Biaryl compounds |

| Oxidation | Oxidizing agent | Quinones |

| Reduction | Reducing agent | Hydroxylated pyridines |

| N-Alkylation | Alkyl halide, base | N-Alkyl pyridones |

| Debenzylation | Catalytic hydrogenation | 1-Hydroxy-2(1H)-pyridinones |

This table provides an overview of the types of synthetic transformations that this compound can undergo.

Reaction Kinetics and Thermodynamics in Pyridinone Synthesis

Understanding the reaction kinetics and thermodynamics is essential for optimizing the synthesis of this compound and its derivatives.

Kinetic studies of catalytic reactions involving pyridinone-related structures have provided insights into the reaction mechanisms. For example, in a Pd(II)-catalyzed esterification reaction, kinetic studies revealed that the reaction is first-order in both the catalyst and the substrate. acs.org The activation energy for such reactions can be determined, providing a quantitative measure of the reaction's temperature sensitivity. acs.org

Thermodynamic calculations, often aided by computational methods, can predict the stability of different isomers and conformers, which can in turn influence reaction outcomes. mdpi.com For example, the relative energies of different tautomeric forms of pyridones can be calculated to predict their equilibrium distribution.

In the context of photocatalytic reactions for the synthesis of pyridinone derivatives, mechanistic studies support the formation of radical intermediates through processes like proton-coupled electron transfer. acs.org The kinetics of these light-induced reactions are influenced by factors such as the quantum yield of the photocatalyst and the lifetimes of the excited states.

The following table highlights key kinetic and thermodynamic parameters relevant to pyridinone synthesis:

| Parameter | Method of Determination | Significance |

| Reaction Order | Kinetic experiments (e.g., varying reactant concentrations) | Elucidates the rate-determining step of the reaction |

| Activation Energy (Ea) | Arrhenius plots from temperature-dependent kinetic data | Quantifies the energy barrier for the reaction |

| Enthalpy of Formation (ΔHf) | Thermodynamic calculations (e.g., computational chemistry) | Indicates the relative stability of isomers and products |

| Reaction Pathway | In situ spectroscopic monitoring (e.g., XRD, IR) | Identifies reaction intermediates and kinetic products |

This table outlines important kinetic and thermodynamic parameters and the methods used to determine them, providing a deeper understanding of the synthesis of pyridinone systems.

Advanced Characterization Techniques in Chemical Research of the Compound

Spectroscopic Methods for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopy is a pivotal tool for elucidating the molecular architecture of compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the nature of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. Both ¹H (proton) and ¹³C (carbon-13) NMR are utilized to map the carbon-hydrogen framework of 1-(benzyloxy)-2(1H)-pyridinone.

¹H NMR: In a typical ¹H NMR spectrum, the benzylic protons (O-CH₂-Ph) are expected to appear as a characteristic singlet at approximately δ 5.0–5.3 ppm. rsc.org The aromatic protons of the phenyl group typically resonate as a multiplet in the δ 7.3–7.5 ppm region. The protons on the pyridinone ring would exhibit distinct signals corresponding to their specific chemical environment, providing confirmation of the ring system's substitution pattern. nih.gov

¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals would include those for the carbonyl carbon (C=O) of the pyridinone ring, the aliphatic benzylic carbon (CH₂), and the various aromatic carbons of both the phenyl and pyridinone rings. rsc.orgnih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show a strong absorption band characteristic of the pyridinone carbonyl group (C=O) stretch, typically in the range of 1650-1660 cm⁻¹. nih.gov Other significant bands would include C-H stretches for the aromatic and benzylic groups and C=C stretching vibrations for the aromatic rings. nih.gov

Mass Spectrometry (MS) Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. For this compound (C₁₂H₁₁NO₂), the molecular weight is 201.23 g/mol . fishersci.ca High-resolution mass spectrometry (HRMS) using techniques like electrospray ionization (ESI) would show a protonated molecular ion [M+H]⁺ at m/z 202.0811, confirming the elemental composition. nih.gov

Table 1: Representative Spectroscopic Data for Pyridinone Structures Note: Data presented are representative of benzyloxy-pyridinone structures as found in the literature; specific shifts for this compound may vary.

| Technique | Feature | Expected Observation | Reference |

|---|---|---|---|

| ¹H NMR | Benzylic Protons (CH₂) | Singlet, δ ~5.1 ppm | nih.gov |

| ¹H NMR | Phenyl Protons | Multiplet, δ ~7.3-7.5 ppm | rsc.org |

| ¹³C NMR | Pyridinone Carbonyl (C=O) | δ ~158 ppm | nih.gov |

| IR Spectroscopy | Pyridinone Carbonyl (C=O) Stretch | ~1650-1660 cm⁻¹ | nih.gov |

| Mass Spectrometry (ESI-MS) | Protonated Molecular Ion [M+H]⁺ | m/z ~202 | rsc.org |

Chromatographic and Purity Assessment Methodologies (e.g., High-Performance Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are essential for separating the target compound from unreacted starting materials, byproducts, or other impurities, and for quantifying its purity. torontech.com

High-Performance Liquid Chromatography (HPLC) HPLC is the predominant method for assessing the purity of non-volatile, thermally sensitive compounds like this compound. torontech.com A reversed-phase HPLC method is typically employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a more polar solvent mixture, such as acetonitrile (B52724) and water. torontech.comsielc.com The compound's purity is determined by integrating the area of its peak in the chromatogram and expressing it as a percentage of the total area of all observed peaks. A purity of ≥97% is often required for research applications. fishersci.canih.gov The method must be validated for specificity, linearity, accuracy, and precision to ensure reliable results. ijrpc.com

Gas Chromatography (GC) Gas chromatography is generally less suitable for compounds like this compound. This is due to the compound's relatively high molecular weight and boiling point, as well as potential thermal instability, which could lead to decomposition in the high-temperature GC inlet or column. Therefore, HPLC remains the preferred method for its analysis.

Table 2: Example of HPLC Method Parameters for Purity Analysis Note: These are typical parameters for analyzing related pyridinone compounds and may require optimization.

| Parameter | Value/Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 100 x 4.6 mm, 3.5 µm) | ijrpc.com |

| Mobile Phase | Gradient of Acetonitrile and Water | sielc.com |

| Flow Rate | 1.0 mL/min | ijrpc.com |

| Detection | UV at 280 nm | nih.gov |

| Column Temperature | 25°C | ijrpc.com |

Elemental Analysis for Compositional Verification

Elemental analysis provides experimental verification of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with the molecular formula C₁₂H₁₁NO₂, the analysis would focus on carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are compared against the theoretically calculated values. A close agreement, typically within ±0.4%, provides strong evidence for the compound's elemental composition and purity. rsc.org

Table 3: Elemental Composition of this compound (C₁₂H₁₁NO₂)

| Element | Atomic Mass | Number of Atoms | Total Mass | Theoretical Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 12 | 144.132 | 71.63% |

| Hydrogen (H) | 1.008 | 11 | 11.088 | 5.51% |

| Nitrogen (N) | 14.007 | 1 | 14.007 | 6.96% |

| Oxygen (O) | 15.999 | 2 | 31.998 | 15.90% |

| Total | - | - | 201.225 | 100.00% |

Theoretical and Computational Chemistry of 1 Benzyloxy 2 1h Pyridinone and Analogues

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and energetics of 1-(benzyloxy)-2(1H)-pyridinone and related compounds. banglajol.inforesearchgate.net These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which are determined from the optimized molecular geometry. banglajol.info For instance, studies on analogous systems like p-benzyloxy-based prop-2-en-1-one have utilized the B3LYP hybrid functional with the 6-311++G(d,p) basis set to obtain these structural parameters. banglajol.info

The electronic properties, such as the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential, are also determined through these calculations. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. banglajol.info A larger energy gap generally suggests higher stability. banglajol.info Furthermore, these computational methods can predict other important properties like hyperpolarizability, which is relevant for non-linear optical (NLO) materials. banglajol.info

Computational Modeling of Tautomeric Forms and Equilibria

Pyridinone derivatives, including this compound, can exist in different tautomeric forms. Computational modeling is a powerful tool to study these tautomeric equilibria. The relative stability of tautomers is influenced by factors such as the solvent environment. For 2-(1H)-pyridone systems, a tautomeric equilibrium exists between the lactam and lactim forms. Computational studies have shown that polar solvents tend to favor the 2-pyridone form, while nonpolar solvents favor the 2-hydroxypyridine (B17775) form.

Ab initio electronic energy calculations can be employed to investigate the energetics of these tautomeric states. acs.org For example, in a study of 1,3-bis(pyridin-2-yl)propan-2-one, calculations at the HF/6-31G** and MP2/6-31G** levels of theory were used to analyze the effect of dimerization on the electronic energy levels of different tautomers. acs.org Such studies provide quantitative predictions of tautomeric equilibria in both the gas phase and in solution.

Molecular Modeling for Ligand-Target Interactions in Chemical Design

Molecular modeling techniques, especially molecular docking, are indispensable in modern drug design for predicting how a ligand like this compound might interact with a biological target. mdpi.comijsrtjournal.com These methods explore the possible conformations of a ligand within the binding site of a macromolecule, such as an enzyme or receptor, and estimate the binding affinity. mdpi.com

The process often starts with a known target structure, and in silico studies are performed to identify potential ligands. mdpi.com Molecular docking simulations can predict the binding modes and affinities, helping to prioritize compounds for synthesis and experimental evaluation. ijsrtjournal.com For example, molecular docking can be used to model the interactions between derivatives of this compound and targets like cytochrome P450 for antifungal activity. The insights gained from these models, which detail intermolecular interactions like hydrogen bonds and π-π stacking, are crucial for structure-based drug design and the optimization of lead compounds. mdpi.combiomedgrid.com

Prediction of Chemical Behavior and Reaction Energetics

Computational chemistry offers powerful tools for predicting the chemical behavior and reaction energetics of molecules like this compound. By calculating global chemical reactivity descriptors derived from the energies of frontier molecular orbitals, researchers can gain insights into the molecule's reactivity. banglajol.info These descriptors include electronegativity, chemical hardness, and global softness, which help in understanding the molecule's propensity to donate or accept electrons.

Furthermore, computational methods can be used to model reaction pathways and calculate activation energies, providing a deeper understanding of reaction mechanisms. This predictive capability is valuable in synthetic chemistry for designing efficient reaction pathways and predicting the feasibility of a chemical transformation under specific conditions. For instance, understanding the electrophilic or nucleophilic character of different sites within the molecule can guide the choice of reagents and reaction conditions for desired chemical modifications.

Conformational Analysis and Intermolecular Interactions

The three-dimensional conformation of this compound and its analogues is crucial for their biological activity and physical properties. Conformational analysis through molecular modeling techniques helps to identify the most stable conformations of the molecule. core.ac.uk Molecular dynamics calculations can provide insights that are in good agreement with experimental data from techniques like NMR spectroscopy. rsc.org

Applications As a Chemical Scaffold and Ligand in Advanced Chemical Research

Role in Medicinal Chemistry and Rational Drug Design Strategies

The pyridinone core is a recognized "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets. nih.govfrontiersin.org 1-(Benzyloxy)-2(1H)-pyridinone, as a protected precursor, provides a versatile platform for creating diverse molecular architectures for biological investigation.

Design of Chemically Diverse Pyridinone Scaffolds for Biological Inquiry

The inherent reactivity of the this compound scaffold allows for systematic modifications, leading to the generation of extensive libraries of compounds for biological screening. nih.govfrontiersin.org The benzyl (B1604629) group serves as a protecting group for the N-hydroxy functionality, which can be deprotected in later synthetic steps to yield the active N-hydroxypyridinone. This strategy enables the introduction of various substituents onto the pyridinone ring, thereby modulating the molecule's physicochemical properties such as polarity, lipophilicity, and hydrogen-bonding capacity. frontiersin.org This adaptability is crucial for optimizing drug-like properties and exploring structure-activity relationships (SAR). frontiersin.org For instance, different alkyl or aryl groups can be introduced at various positions on the pyridinone ring to probe the binding pockets of target proteins. nih.gov

Development of Chemical Probes and Modulators through Structural Modification (e.g., c-Met kinase inhibitors)

A significant application of this compound is in the development of inhibitors for enzymes implicated in disease, such as the c-Met kinase. The c-Met proto-oncogene is a key target in cancer therapy due to its role in tumor growth and metastasis. nih.govresearchgate.net Researchers have designed and synthesized novel 5-(benzyloxy)pyridin-2(1H)-one derivatives that demonstrate potent and selective inhibition of c-Met. nih.gov In one study, various amides and benzoimidazoles were introduced at the C-3 position of the pyridinone ring. This led to the identification of a compound, 12b , with a c-Met IC50 of 12 nM. nih.govresearchgate.net This compound was found to be highly selective for c-Met over other kinases and effectively inhibited the proliferation of a cancer cell line with constitutive c-Met activation. nih.gov

Table 1: Inhibitory Activity of Compound 12b against Various Kinases

| Kinase | IC50 (nM) |

|---|---|

| c-Met | 12 ± 3 |

| RON | > 250 |

| ABL | > 250 |

| Other 10 kinases | > 1000 |

Data sourced from Zhang et al. (2013) researchgate.net

Precursors for N-Hydroxy-Containing Heterocycles (e.g., N-hydroxypyrazinones) in Chemical Biology

This compound serves as a valuable precursor for the synthesis of various N-hydroxy-containing heterocycles, which are of significant interest in chemical biology. u-tokyo.ac.jpshinshu-u.ac.jp For example, it can be chemically transformed into N-hydroxypyrazinones. shinshu-u.ac.jp These heterocyclic systems are often explored for their potential as therapeutic agents and as ligands for metal ions in biological systems. The benzyloxy group can be removed under specific conditions to unmask the N-hydroxy functionality, which is crucial for the biological activity of the final compounds. acs.org

Contributions to Coordination Chemistry and Metal Ion Complexation

The deprotected form of this compound, 1-hydroxy-2(1H)-pyridinone (1,2-HOPO), is a powerful bidentate chelating agent for hard metal ions. nih.govmdpi.com This property makes it a valuable component in the design of ligands for various applications, including medical imaging and metal sequestration.

Design and Synthesis of Hydroxypyridinone (HOPO) and Mixed-Ligand Chelators

This compound is a key starting material for the synthesis of functionalized 3,2-hydroxypyridinone (3,2-HOPO) linkers. nih.gov These linkers are instrumental in constructing multidentate chelators, including those that incorporate other ligand types to form mixed-ligand systems. For instance, these linkers can be used to synthesize chelators containing both HOPO and hydroxamic acid moieties. nih.gov The synthesis often involves the N-alkylation of 3-(benzyloxy)-2-pyridinone, a derivative of this compound, followed by further functionalization and deprotection. nih.gov This approach allows for the creation of sophisticated chelators with tailored properties for specific metal ions. These HOPO-based chelators have been widely investigated as sequestering agents for actinides and as components of MRI contrast agents. nih.govsemanticscholar.org

The ability to create mixed-ligand systems is particularly advantageous. For example, a mixed 3,2-HOPO/hydroxamic acid chelator can be designed to mimic the iron-chelating properties of natural siderophores like desferrioxamine (DFO). nih.gov This involves coupling a functionalized HOPO unit, derived from this compound, with a component containing a hydroxamic acid precursor. nih.gov Such synthetic siderophores have potential therapeutic applications in treating iron overload disorders. nih.gov

Synthesis of Lanthanide Complexes (e.g., Gadolinium) for Chemical Probes

The strong chelating ability of the 1,2-HOPO moiety extends to lanthanide ions. google.com This has led to the development of stable lanthanide complexes for use as molecular probes in biomedical imaging and bioanalytical assays. google.comrsc.org The this compound derivative serves as the precursor for the 1,2-HOPO ligands, which form highly stable complexes with lanthanide ions in aqueous solutions. google.com

Gadolinium(III) complexes of HOPO ligands have been investigated as potential MRI contrast agents. nih.gov For example, a gadolinium complex of TREN-MOE-3,2-HOPO, a ligand derived from a pyridinone precursor, was synthesized and its stability was evaluated. acs.org The stability constant (log β₁₁₀) for this Gd(III) complex was determined to be 19.80. acs.org Furthermore, complexes with luminescent lanthanide ions, such as Europium (Eu³⁺) and Terbium (Tb³⁺), are valuable as probes for time-resolved fluorescence assays due to their long-lived luminescence. google.com

Table 2: Stability Constants of Lanthanide Complexes with HOPO-based Ligands

| Ligand | Lanthanide Ion | log β₁₁₀ | log β₁₁₁ | log β₁₁₂ | Reference |

|---|---|---|---|---|---|

| TREN-MOE-3,2-HOPO | Gd³⁺ | 19.80 | 22.88 | 25.88 | acs.org |

| Unspecified HOPO | La³⁺ | - | - | - | researchgate.net |

| Unspecified HOPO | Gd³⁺ | - | - | - | researchgate.net |

Studies on Ligand Design for Enhanced Metal Affinity and Selectivity

One key design principle is adjusting the size and flexibility of the linker arms that connect the chelating HOPO units to a central scaffold. researchgate.net For instance, in a series of hexadentate iron chelators, the nature of the linkage between a tris(2-aminoethyl)amine (B1216632) core and the 1-hydroxy-2(1H)-pyridinone coordinating groups was varied to optimize biological activity. researchgate.net Another strategy involves modifying the pyridinone ring itself. The introduction of specific substituents can alter the acidity of the hydroxypyridinone proton, thereby influencing the ligand's affinity for metal ions at a given pH. nih.gov For example, the Me-3,2-HOPO coordinating group is less acidic than 1,2-HOPO, which enhances its affinity towards actinide ions at physiological pH. nih.gov These rational design approaches allow for the creation of ligands tailored for specific applications, from iron chelation therapy to targeted radiopharmaceuticals. nih.govkcl.ac.uk

Formation of Multi-Dentate Ligands and Their Coordination Properties

The this compound molecule is a precursor to a bidentate chelating unit (1,2-HOPO), which acts as a fundamental building block for constructing ligands with higher denticity. kcl.ac.uknih.gov By covalently linking multiple HOPO units together, polydentate ligands are formed that can envelop a metal ion, leading to highly stable complexes due to the chelate effect. kcl.ac.ukgeorgiasouthern.edu

Hexadentate (six-coordinate) ligands are particularly common and effective, as they can satisfy the six coordination sites of an octahedral metal ion like Fe(III). kcl.ac.uk These ligands are often built on tripodal or linear backbones. kcl.ac.uk A common synthetic strategy involves preparing functionalized 1,2-HOPO building blocks, often from their benzyloxy-protected precursors, and then coupling them to a core molecule like TREN or a peptide backbone. researchgate.netacs.org The resulting multi-dentate structures exhibit superior coordination properties compared to their bidentate counterparts, forming 1:1 complexes with high thermodynamic stability and kinetic inertness, which are crucial for in vivo applications. kcl.ac.ukresearchgate.net

Integration into Supramolecular Chemistry and Materials Science

Beyond its role in metal chelation, the pyridinone structure is a valuable component in supramolecular chemistry, where molecules are organized into larger assemblies through non-covalent interactions. nottingham.ac.ukgreenawaylab.com The ability of the deprotected 2-pyridone moiety to form specific and directional hydrogen bonds makes it an excellent building block for designing complex molecular architectures. nih.gov

Design of Molecular Components for Supramolecular Assemblies

The 2-pyridone ring, accessible from this compound, is an effective molecular component for constructing supramolecular assemblies. greenawaylab.comnih.gov These assemblies are formed through the spontaneous self-organization of molecular building blocks into ordered structures. nottingham.ac.uk The pyridone unit contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group), allowing it to form robust and predictable intermolecular connections. nih.gov

By incorporating pyridone groups into larger, more complex molecules, chemists can direct the formation of extended networks, such as metal-organic frameworks (MOFs), or discrete, cavity-containing structures like organic cages. greenawaylab.comnih.gov For example, dipyridone-substituted aromatic compounds have been synthesized to act as functional links that can either self-assemble via hydrogen bonds or coordinate with metal ions to create fascinating and potentially porous networks. nih.gov This bottom-up approach allows for the creation of new materials with potential applications in gas storage, molecular separations, and catalysis. greenawaylab.com

Engineering Hydrogen Bonding Networks for Molecular Recognition

The predictable hydrogen-bonding pattern of the 2-pyridone moiety is particularly useful for engineering networks designed for molecular recognition. nih.govajwilsonresearch.com Molecular recognition is the specific binding of one molecule (a host) to another (a guest) through non-covalent interactions, with hydrogen bonding being a primary driver. ijacskros.comnih.gov

The 2-pyridone group typically forms a highly stable cyclic dimer through a pair of N-H···O hydrogen bonds. nih.gov This specific interaction motif can be used to build larger, ordered structures or to create binding pockets for guest molecules. ajwilsonresearch.com Researchers have designed synthetic receptors containing pyridone or aminopyridine units to selectively bind carboxylic acids, which are important biological substrates. ijacskros.com The complementary arrangement of hydrogen bond donors and acceptors on the receptor and the carboxylic acid guest leads to strong and selective binding. ijacskros.com By studying these interactions, fundamental principles of self-assembly are clarified, paving the way for the development of advanced sensors and stimuli-responsive materials. ajwilsonresearch.comnih.gov

Synthesis of Precursors for Coordination Polymers

The compound this compound and its isomers, particularly 3-(benzyloxy)pyridin-2(1H)-one, serve as crucial starting materials for the synthesis of functionalized linkers, which are precursors to more complex structures like coordination polymers and chelators. nih.govacs.org The benzyloxy group acts as a protecting group for the hydroxyl function of the hydroxypyridinone (HOPO) moiety, allowing for selective modifications at other positions of the molecule. researchgate.net These modifications typically involve N-alkylation of the pyridinone ring to introduce various functional arms. nih.gov

A common synthetic strategy involves the reaction of a benzyloxy-pyridinone with different alkylating agents under basic conditions. For example, 3-(benzyloxy)pyridin-2(1H)-one can be N-alkylated using agents like ethyl bromoacetate (B1195939), allyl bromide, or propargyl bromide to yield precursors with terminal ester, alkene, or alkyne functionalities, respectively. nih.gov These terminal groups are versatile handles for subsequent reactions, such as coupling to core structures or polymerization.

One notable application is the synthesis of multidentate ligands by attaching the pyridinone unit to a central scaffold. Researchers have successfully synthesized a tris-HOPO ligand based on a TREN (tris(2-aminoethyl)amine) core. nih.gov This process begins with the synthesis of 2-(3-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)isoindoline-1,3-dione, a precursor derived from 3-(benzyloxy)pyridin-2(1H)-one. nih.gov This intermediate is then converted into a HOPO isocyanate, which can be coupled to the TREN amine scaffold to form the desired hexadentate chelator after deprotection. nih.gov Such multidentate ligands are of significant interest for creating stable metal complexes, which are the fundamental building blocks of certain coordination polymers. uqtr.ca

Another synthetic route involves a Diels-Alder cycloaddition to build the pyridinone ring system itself. In one approach, a benzyloxy-substituted pyrazinone undergoes a cycloaddition with ethyl propiolate to form ethyl 3-(benzyloxy)-N-(methoxyethyl)-2(1H)-pyridinone-4-carboxylate. acs.org This product is a key precursor that, after several steps including deprotection and coupling to a TREN scaffold, yields a ligand designed for complexing metal ions like gadolinium. acs.org

The following table summarizes various precursors synthesized from 3-(benzyloxy)pyridin-2(1H)-one, highlighting the versatility of this compound in creating functionalized linkers for advanced chemical structures. nih.gov

| Precursor Compound | Alkylating Agent Used | Functional Group Introduced | Yield (%) |

| Ethyl 2-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)acetate | Ethyl bromoacetate | Ester | - |

| tert-Butyl 2-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)acetate | tert-Butyl bromoacetate | Ester | 73-80 |

| 1-Allyl-3-(benzyloxy)pyridin-2(1H)-one | Allyl bromide | Alkene | 88-90 |

| 3-(Benzyloxy)-1-(undec-10-enyl)pyridin-2(1H)-one | 11-Bromoundec-1-ene | Alkene | 79 |

| 3-(Benzyloxy)-1-(prop-2-ynyl)pyridin-2(1H)-one | Propargyl bromide | Alkyne | 81 |

| 2-(3-(3-(Benzyloxy)-2-oxopyridin-1(2H)-yl)propyl)isoindoline-1,3-dione | N-(3-bromopropyl)phthalimide | Phthalimide | 82 |

| Data sourced from research on the preparation of 3-benzyloxy-2-pyridinone functional linkers. nih.gov |

Investigating Ion Pair Recognition Phenomena

Ion pair recognition, a significant area within supramolecular chemistry, focuses on the design of receptors capable of simultaneously binding both a cation and an anion. nih.govmdpi.com This field is driven by the potential to achieve higher binding strength and selectivity compared to monotopic receptors that bind only a single ion. rsc.org The core principle often involves creating ditopic chelators where the binding of one ion, typically a cation, preorganizes the receptor to enhance the binding of the counter-ion. nih.gov

Derivatives of this compound are instrumental in the synthesis of such advanced host systems. The hydroxypyridinone (HOPO) moiety, obtained after deprotection of the benzyl group, is an effective binding site for anions, while other parts of the molecule can be engineered to complex cations. nih.gov

A key example is the development of ligands based on a tris(2-aminoethyl)amine (TREN) scaffold functionalized with HOPO units. The synthesis of these ligands uses 3-(benzyloxy)pyridin-2(1H)-one as a starting block to build the HOPO-containing arms. nih.gov Once assembled and deprotected, the final ligand possesses two distinct binding sites: the tertiary amine of the TREN core, which can be protonated to act as a cationic binding site, and the three hydroxypyridinone groups, which create a cavity suitable for anionic guests. nih.gov The resulting molecule, a tris-HOPO ligand, is an interesting target for studying ion pair recognition as it contains both cationic and anionic binding capabilities within a single, preorganized structure. nih.gov The investigation into these systems aims to understand the thermodynamics and cooperativity of binding two different ions, which is crucial for developing optimized receptors for applications in sensing, transport, and catalysis. mdpi.com

Structure Activity/property Relationship Sar/spr Studies and Lead Optimization in Chemical Research

Systematic Modification and Evaluation of Substituent Effects on Reactivity and Binding

Systematic modifications of the 1-(benzyloxy)-2(1H)-pyridinone scaffold have been a key strategy to probe and understand its chemical behavior. The benzyloxy group at the 1-position and various positions on the pyridinone ring are common targets for substitution.

The benzyloxy group itself is significant, providing both steric bulk and increased lipophilicity to the molecule. Its presence influences the electronic and steric properties of the pyridone ring system. Studies have shown that the benzyloxy group can be substituted with other functionalities to alter the compound's properties. For instance, replacing the benzyloxy group with a trifluoromethyl substituent has been explored to potentially enhance metabolic resistance and binding affinity in drug candidates.

Alkylation at the nitrogen of the pyridinone ring is a common modification. The 3-benzyloxy protected derivative of 2,3-dihydroxypyridine (B124209) undergoes facile alkylation with various functionalized alkyl halides. nih.gov This allows for the introduction of a wide range of linkers, which can then be used to attach the 3,2-hydroxypyridinone (HOPO) moiety to different molecular scaffolds. nih.gov The nature of the substituents on the pyridone ring can also influence the regioselectivity of alkylation (N- vs. O-alkylation). researchgate.net

The reactivity of the pyridinone core can also be modulated. For example, 4-benzyloxy-2(1H)-pyridone can participate in Suzuki-Miyaura cross-coupling reactions, acting as a coupling partner to form carbon-carbon bonds. It can also undergo oxidation to form quinones or reduction of the keto group to a hydroxyl group.

The effect of substituents on the reactivity of the excited state of 1-(benzyloxy)-2-pyridone has also been investigated. Methyl group substitution can influence whether N-O bond cleavage or intramolecular hydrogen abstraction is the predominant photochemical pathway. nih.gov

The following table summarizes the effects of systematic modifications on the properties of this compound derivatives:

| Modification | Position | Substituent/Change | Observed Effect | Reference(s) |

| Substitution of Benzyloxy Group | 1 | Trifluoromethyl | Potential for improved metabolic resistance and binding affinity. | |

| Alkylation | Nitrogen | Functionalized alkyl halides | Introduction of linkers for attachment to other scaffolds. | nih.gov |

| Methylation | Pyridone Ring | Methyl group | Influences photochemical reactivity (N-O bond cleavage vs. H-abstraction). | nih.gov |

| Conversion to Pyridinone | Pyrone Oxygen | Nitrogen | Can increase electron density on donor atoms and improve binding affinity to metal centers. | nih.gov |

Elucidation of Chemical Features Critical for Desired Interactions in Chemical Systems

The chemical features of this compound and its derivatives are pivotal for their interactions in various chemical systems. These features include the pyridinone core, the benzyloxy group, and any additional substituents.

The pyridinone ring itself is a key pharmacophore. It can act as both a hydrogen bond donor and acceptor, which is a crucial feature for interacting with biological targets like enzymes and receptors. researchgate.net The pyridinone moiety is also known to be a bioisostere for other chemical groups such as amides and phenyls, allowing it to mimic other structures in biological systems. researchgate.net Furthermore, the pyridinone scaffold can chelate metal ions, a property that is central to the function of certain derivatives as metal-binding agents. nih.gov

The benzyloxy group plays a multifaceted role. It enhances the lipophilicity of the molecule, which can affect its solubility and ability to cross biological membranes. It also provides steric bulk, which can influence how the molecule fits into a binding site. In synthetic chemistry, the benzyloxy group often serves as a protecting group for a hydroxyl functionality, which can be selectively removed under mild conditions. The benzyloxy pharmacophore has been identified as a key feature in the design of inhibitors for various enzymes. nih.gov

The position of substituents on the pyridinone ring is also critical. For example, in the context of metal chelation, the arrangement of hydroxyl and keto groups on the pyridinone ring determines the classification of hydroxypyridinones (e.g., 1,2-HOPO, 3,2-HOPO, and 3,4-HOPO) and their metal-binding properties. nih.gov

The following table outlines the key chemical features of this compound derivatives and their roles in chemical interactions:

| Chemical Feature | Role in Chemical Interactions | Reference(s) |

| Pyridinone Core | Hydrogen bond donor/acceptor; Bioisostere for amides and phenyls; Metal chelation. | nih.govresearchgate.net |

| Benzyloxy Group | Enhances lipophilicity; Provides steric bulk; Acts as a protecting group; Key pharmacophore for enzyme inhibition. | nih.gov |

| Substituent Position | Determines the class of hydroxypyridinone and its metal-binding properties; Influences binding affinity and selectivity. | nih.gov |

Strategies for Tuning the Chemical Profile of this compound Derivatives for Specific Chemical Applications

The chemical profile of this compound derivatives can be strategically tuned to optimize them for specific applications. These strategies often involve a combination of synthetic modifications and an understanding of the SAR/SPR.

One primary strategy is the introduction of functionalized linkers. By alkylating the nitrogen of the pyridinone with linkers containing various functional groups (e.g., esters, amines, alkynes), the derivatives can be prepared for coupling to a wide range of substrates. nih.gov This is particularly useful for creating complex molecules where the this compound moiety is a key functional component.

Another strategy involves modifying the electronic properties of the molecule. For instance, converting a pyrone to a pyridinone can increase the electron density on the oxygen donor atoms, thereby enhancing its ability to bind to metal centers. nih.gov This is a crucial consideration in the design of metal chelators.

Scaffold hopping is another powerful approach. This involves replacing the core structure with a different one that maintains the key pharmacophoric features. For example, the phenyl ring in a known inhibitor was replaced with a pyridinone to improve properties like hydrogen bonding and solubility. unipr.it

Furthermore, the introduction of specific substituents can be used to block metabolic pathways or enhance binding to a target. The use of a trifluoromethyl group to improve metabolic resistance is an example of this strategy. The synthesis of bis(3-hydroxy-4-pyridinone) ligands with varying linker lengths has been shown to influence their efficiency as chelating agents for specific ions. mdpi.com

The following table details various strategies for tuning the chemical profile of this compound derivatives:

| Strategy | Description | Example Application | Reference(s) |

| Functionalized Linkers | Alkylation of the pyridinone nitrogen with linkers bearing reactive groups. | Preparation of conjugates for targeted delivery or multi-ligand systems. | nih.gov |

| Electronic Modification | Altering the electron density of the core structure. | Enhancing metal chelation by converting a pyrone to a pyridinone. | nih.gov |

| Scaffold Hopping | Replacing the pyridinone core with another structure while retaining key features. | Improving solubility and hydrogen bonding capabilities of a lead compound. | unipr.it |

| Substituent-based Tuning | Introducing specific groups to modulate properties like metabolic stability or binding affinity. | Using a trifluoromethyl group to block metabolism; varying linker length in chelators. | mdpi.com |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(benzyloxy)-2(1H)-pyridinone, and how can reaction yields be improved?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzyloxy groups are introduced using benzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 150°C) . Post-synthetic hydrolysis (e.g., LiOH in THF/MeOH) is often employed to remove protecting groups, with yields averaging 48–93% depending on stoichiometry and purification steps .

- Data Interpretation : Monitor reaction progress via TLC and optimize solvent polarity (e.g., ethyl acetate/hexane mixtures) to reduce byproducts. NMR (e.g., δ 5.27 ppm for benzyloxy -CH₂-) confirms successful functionalization .

Q. How can structural characterization of this compound derivatives be rigorously validated?

- Methodology : Use a combination of H/C NMR, HRMS, and X-ray crystallography. For instance, the benzyloxy group exhibits distinct aromatic proton signals (δ 7.32–7.48 ppm) and coupling patterns in H NMR . IR spectroscopy can confirm carbonyl stretching (~1650 cm⁻¹) for the pyridinone ring .

- Data Interpretation : Cross-validate spectral data with computational models (e.g., DFT calculations) to resolve ambiguities in tautomeric forms or regioselectivity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling or cyclization reactions?

- Methodology : Investigate via kinetic studies (e.g., variable-temperature NMR) and isotopic labeling. The electron-withdrawing pyridinone ring may activate adjacent positions for palladium-catalyzed couplings (e.g., Suzuki-Miyaura), while the benzyloxy group acts as a directing/blocking moiety .

- Data Interpretation : Compare Hammett parameters (σ) of substituents to correlate electronic effects with reaction rates. Contradictory results in regioselectivity may arise from solvent polarity or catalyst choice .

Q. How do structural modifications (e.g., substituent variation on the pyridinone ring) impact biological or catalytic activity?

- Methodology : Synthesize analogs with substituents at positions 3, 4, or 6 (e.g., methyl, fluoro, or morpholinyl groups) and evaluate via enzyme inhibition assays or catalytic turnover experiments . For example, 1-(4-aminophenyl)-5,6-dihydro-3-morpholinyl derivatives show enhanced solubility for pharmaceutical applications .

- Data Interpretation : Use QSAR models to link logP values or steric bulk (e.g., Taft parameters) with activity. Contradictions in cytotoxicity data may stem from off-target interactions or metabolic instability .

Q. What are the challenges in scaling up this compound synthesis while maintaining stereochemical integrity?

- Methodology : Optimize flow chemistry setups to control exothermic reactions and minimize racemization. Chiral HPLC or circular dichroism (CD) can monitor enantiopurity during benzyloxy group introduction .

- Data Interpretation : Compare batch vs. continuous flow yields. Contradictory purity reports may arise from residual catalysts (e.g., Pd in coupling reactions) or inadequate quenching .

Q. How does the compound’s electronic structure influence its performance as a ligand in metal-organic frameworks (MOFs) or catalysts?

- Methodology : Analyze via cyclic voltammetry (CV) and UV-vis spectroscopy to determine redox activity and ligand-to-metal charge transfer (LMCT). The pyridinone’s lone pair on the carbonyl oxygen facilitates coordination to transition metals (e.g., Cu²⁺, Fe³⁺) .

- Data Interpretation : XAS (X-ray absorption spectroscopy) can reveal binding modes. Conflicting reports on catalytic efficiency may relate to solvent coordination competing with the ligand .

Analytical and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound derivatives?

- Methodology : Store under inert gas (N₂/Ar) at 4°C to prevent oxidation of the benzyloxy group. Use PPE (gloves, goggles) due to moderate toxicity (LD₅₀ ~421 mg/kg for related pyridinones) .

- Data Interpretation : Regularly monitor stability via LC-MS; degradation products (e.g., benzaldehyde via hydrolysis) indicate improper storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.